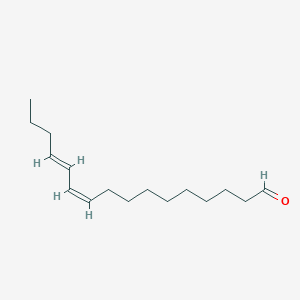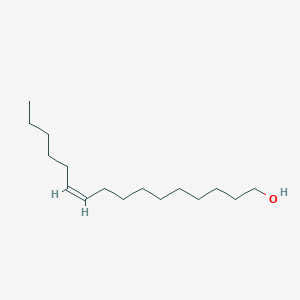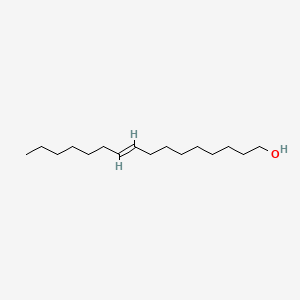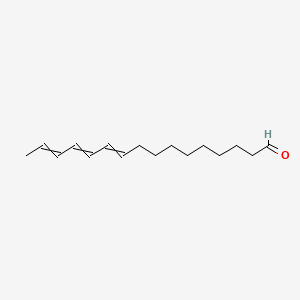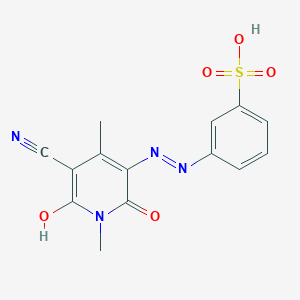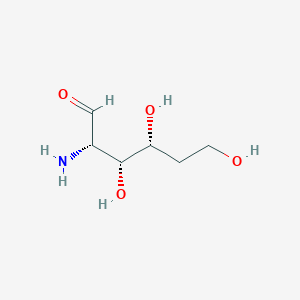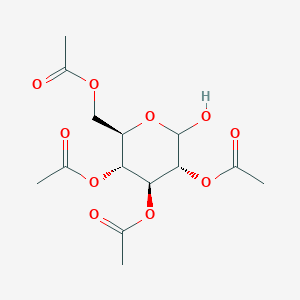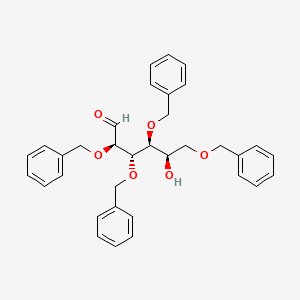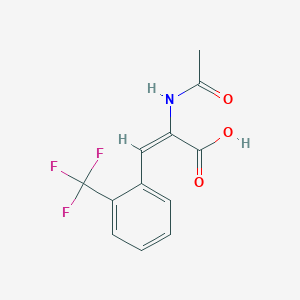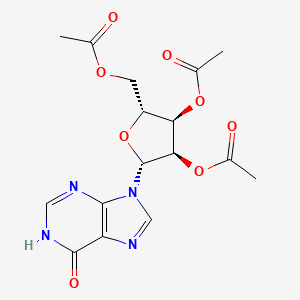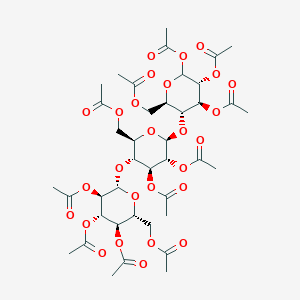
4-Methylumbelliferyl a-L-idopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl a-L-idopyranoside is a carbohydrate acid and organic sodium salt . It is a fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase for identifying Hurler syndrome, also called mucopolysaccharidosis type I (MPS I) .
Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl a-L-idopyranoside is C16H18O8 . Its average mass is 338.309 Da and its monoisotopic mass is 338.100159 Da .Chemical Reactions Analysis
4-Methylumbelliferyl a-L-idopyranoside is a fluorogenic substrate for α-L-iduronidase, an enzyme found in cell lysosomes that is involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate . It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .Physical And Chemical Properties Analysis
4-Methylumbelliferyl a-L-idopyranoside has a density of 1.5±0.1 g/cm3, a boiling point of 626.9±55.0 °C at 760 mmHg, and a flash point of 233.9±25.0 °C . It has 8 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Fluorogenic Substrate
4-Methylumbelliferyl alpha-L-idopyranoside is commonly employed as a fluorogenic substrate . It’s used to study enzymes involved in carbohydrate metabolism .
Measuring α-L-iduronidase Activity
This compound is specifically used for measuring the activity of α-L-iduronidase . This enzyme is crucial in the treatment of lysosomal storage diseases .
4. Treatment of MPS II (Hunter syndrome) Similarly, this compound is also used in the treatment of MPS II, also known as Hunter syndrome .
Biochemical and Reagent Research
This compound is also used in biochemical and reagent research . It’s categorized under oligosaccharides and is used as a reference standard .
Mecanismo De Acción
Target of Action
The primary targets of 4-Methylumbelliferyl alpha-L-idopyranoside are the enzymes α-L-Iduronidase and iduronate-2-sulfatase . These enzymes are found in cell lysosomes and are involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .
Mode of Action
4-Methylumbelliferyl alpha-L-idopyranoside acts as a fluorogenic substrate for these enzymes. It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU, which is pH-dependent, allows for the quantification of α-L-iduronidase activity .
Biochemical Pathways
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside is part of the larger biochemical pathway involved in the degradation of glycosaminoglycans . This pathway is crucial for the normal functioning of cells, and disruptions can lead to the buildup of glucosaminoglycans, resulting in disorders such as Hurler syndrome .
Result of Action
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of α-L-iduronidase . In the context of Hurler syndrome, a deficiency in α-L-iduronidase activity would result in a lower fluorescence signal .
Action Environment
The action of 4-Methylumbelliferyl alpha-L-idopyranoside is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with excitation maxima at different wavelengths depending on whether the pH is low or high . This suggests that the efficacy and stability of 4-Methylumbelliferyl alpha-L-idopyranoside could be influenced by the pH of its environment.
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-PJGLDBICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl a-L-idopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

